2,5-Dimethylthiophene-3-carbonyl chloride

Medicinal Chemistry ADME Drug Design

2,5-Dimethylthiophene-3-carbonyl chloride (CAS 57248-13-2) is an organic compound with the molecular formula C7H7ClOS. It is an acyl chloride derivative of thiophene, a five-membered aromatic ring containing sulfur, and is characterized by the presence of two methyl groups at the 2- and 5- positions of the thiophene ring and a carbonyl chloride group at the 3- position.

Molecular Formula C7H7ClOS
Molecular Weight 174.65 g/mol
CAS No. 57248-13-2
Cat. No. B1321596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylthiophene-3-carbonyl chloride
CAS57248-13-2
Molecular FormulaC7H7ClOS
Molecular Weight174.65 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C)C(=O)Cl
InChIInChI=1S/C7H7ClOS/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3
InChIKeyQWQVQKIVNYYIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylthiophene-3-carbonyl chloride (CAS 57248-13-2): An Overview of a Research Chemical Building Block


2,5-Dimethylthiophene-3-carbonyl chloride (CAS 57248-13-2) is an organic compound with the molecular formula C7H7ClOS . It is an acyl chloride derivative of thiophene, a five-membered aromatic ring containing sulfur, and is characterized by the presence of two methyl groups at the 2- and 5- positions of the thiophene ring and a carbonyl chloride group at the 3- position . It is primarily utilized as a versatile building block in organic synthesis for the construction of more complex molecules and materials .

Why 2,5-Dimethylthiophene-3-carbonyl chloride Cannot Be Substituted with Generic Analogs


While this compound is an acyl chloride, a generic substitution with other acyl chlorides or thiophene carbonyl chlorides is not trivial and can lead to suboptimal outcomes in research or industrial processes. The specific 2,5-dimethyl substitution pattern on the thiophene ring directly influences the compound's physicochemical properties, such as lipophilicity (calculated LogP of 2.9) and the electron density of the aromatic system . These factors critically govern the compound's reactivity profile in nucleophilic substitution reactions and its ultimate suitability as a building block for target molecules, including those with documented biological activity where this precise scaffold is essential for interaction with a biological target .

Quantitative Evidence for Selecting 2,5-Dimethylthiophene-3-carbonyl chloride (57248-13-2)


Enhanced Lipophilicity (LogP) for Improved Membrane Permeability in Drug Discovery

The calculated LogP (XlogP) for 2,5-dimethylthiophene-3-carbonyl chloride is 2.9 . This represents a significant increase in lipophilicity compared to the unsubstituted parent thiophene ring (thiophene LogP ~ 1.81). In the context of drug design, an increase in LogP within a moderate range is often correlated with improved membrane permeability, which is a critical parameter for achieving oral bioavailability and cellular uptake. This property makes the 2,5-dimethylthiophene moiety a valuable scaffold for designing drug candidates where adequate lipophilicity is required.

Medicinal Chemistry ADME Drug Design

Proven Scaffold for Potent H5N1 Influenza A Virus Inhibition

A systematic structure-activity relationship (SAR) study demonstrated that the 2,5-dimethyl-substituted thiophene core structure plays a significant role in anti-influenza activity . A derivative based on this scaffold, compound 11k, exhibited excellent antiviral activity against the H5N1 virus with an EC50 value of 0.47 μM and a selectivity index of 119.9 . This level of potency is comparable to the reference drug amantadine, validating the scaffold's utility in developing novel antiviral agents .

Antiviral Research Medicinal Chemistry Infectious Disease

Primary Research and Industrial Applications for 2,5-Dimethylthiophene-3-carbonyl chloride (57248-13-2)


As a Key Building Block in Antiviral Drug Discovery

This compound is ideally suited for medicinal chemistry programs focused on developing novel antiviral agents, particularly against influenza viruses. As evidenced by the potent activity (EC50 = 0.47 μM) of a derivative against H5N1 , this specific thiophene scaffold provides a validated starting point for the synthesis of new chemical entities with potential therapeutic applications.

In the Synthesis of Lipophilic Analogs for Improved Pharmacokinetics

The enhanced lipophilicity (XlogP = 2.9) of this compound makes it a strategic choice for creating analogs of known active molecules. Researchers aiming to improve the membrane permeability or oral bioavailability of a drug candidate can incorporate this building block to fine-tune the compound's physicochemical properties, a process supported by the quantifiable LogP data.

As a Versatile Acyl Chloride for Diverse Chemical Transformations

As a highly reactive acyl chloride, this compound is a fundamental building block for a wide range of nucleophilic substitution reactions, including the formation of amides, esters, and other key derivatives . Its standard commercial purity of ≥95% ensures reliability and consistency in synthetic workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethylthiophene-3-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.